PTGES Inhibitory Potency: The 4-Fluoro Substituent Rescues Nanomolar Activity vs. Des-Fluoro and Alternative Halogen Analogs
In the Bayer pyridyl-cycloalkyl-carboxylic acid PTGES inhibitor series, the 4-fluoro substitution on the pyridine ring was identified through systematic SAR as a key determinant of PTGES inhibitory potency. The screening hit and its close analogs lacking the 4-fluoro substituent exhibited only micromolar-range PTGES inhibition, whereas incorporation of the 4-fluoro group contributed to a potency shift into the sub-micromolar to nanomolar range for optimized compounds within this series [1]. While the exact IC₅₀ of the free carboxylic acid 1-(4-fluoro-pyridin-2-yl)-cyclopropanecarboxylic acid is not publicly disclosed in isolation, the patent and publication data establish that this specific 4-fluoropyridin-2-yl motif is an essential structural component of the most potent PTGES inhibitors in the series, including compound 5a which demonstrated potent in vitro PTGES inhibition and in vivo efficacy in a CFA-induced pain model and a rat dyspareunia endometriosis model [1][2]. Replacement of the 4-fluoro with 4-chloro, 4-bromo, or 4-methyl substituents resulted in reduced or abolished PTGES inhibitory activity, as documented in the structure-activity tables of the patent [2]. This establishes a class-level inference that the 4-fluoro analog is the preferred substitution for maximizing PTGES engagement within this chemotype.
| Evidence Dimension | PTGES (mPGES-1) inhibitory potency |
|---|---|
| Target Compound Data | 4-Fluoro-pyridin-2-yl motif incorporated into lead compounds achieves sub-micromolar to nanomolar PTGES IC₅₀ (exact free acid IC₅₀ not publicly disclosed); compound 5a (containing this motif) potently inhibited PTGES in vitro and was efficacious in vivo [1] |
| Comparator Or Baseline | Des-fluoro (pyridin-2-yl) analogs and 4-chloro/4-bromo/4-methyl analogs: micromolar-range or negligible PTGES inhibition at screening concentrations; SAR tables in patent show loss of activity upon removal or alteration of 4-fluoro [1][2] |
| Quantified Difference | At least 10- to 100-fold potency advantage inferred for 4-fluoro-substituted analogs over des-fluoro and alternative 4-substituted analogs based on patent SAR data (exact fold-difference depends on the specific comparator and assay conditions) [1][2] |
| Conditions | In vitro PTGES enzyme inhibition assay (cell-free); human recombinant PTGES; PGE₂ production measured as endpoint [1][2] |
Why This Matters
For procurement decisions in PTGES-targeted drug discovery, selecting the 4-fluoro-pyridin-2-yl building block is essential to retain the potency-optimized pharmacophore; substituting with non-fluorinated or alternative 4-substituted analogs risks a 10- to 100-fold or greater loss in target engagement, potentially derailing lead optimization campaigns.
- [1] Koppitz M, Bräuer N, Ter Laak A, Irlbacher H, Rotgeri A, Coelho AM, Walter D, Steinmeyer A, Zollner TM, Peters M, Nagel J. Discovery and optimization of pyridyl-cycloalkyl-carboxylic acids as inhibitors of microsomal prostaglandin E synthase-1 for the treatment of endometriosis. Bioorg Med Chem Lett. 2019 Sep 15;29(18):2700-2705. doi: 10.1016/j.bmcl.2019.07.007. PMID: 31362919. View Source
- [2] Bräuer N, Nagel J, Irlbacher H, Rotgeri A, Schwede W, Dahllöf H, Koppitz M, Peters M, Godinho-Coelho AM. Substituted pyridyl-cycloalkyl-carboxylic acids, compositions containing them and medical uses thereof. US Patent US10172814B2. Published 2019-01-08. Assigned to Bayer Pharma AG. View Source
